Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a piperazine ring, a phenyl group, and a trimethoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Trimethoxyphenoxy Moiety: The trimethoxyphenoxy group can be synthesized through the methylation of a phenol derivative.
Coupling Reactions: The final compound is formed by coupling the piperazine derivative with the trimethoxyphenoxy derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or piperazine rings.
Reduction: Reduction reactions can occur, especially at the carbonyl group of the acetamide moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or piperazine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Industry
In the industrial sector, it may be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride involves its interaction with specific molecular targets. These may include receptors, enzymes, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4-dimethoxyphenoxy)-, dihydrochloride
- Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,5-dimethoxyphenoxy)-, dihydrochloride
Uniqueness
The uniqueness of Acetamide, N-(3-(4-phenyl-1-piperazinyl)propyl)-2-(3,4,5-trimethoxyphenoxy)-, dihydrochloride lies in its specific substitution pattern on the phenoxy ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
65876-21-3 |
---|---|
Molecular Formula |
C24H35Cl2N3O5 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-2-(3,4,5-trimethoxyphenoxy)acetamide;dihydrochloride |
InChI |
InChI=1S/C24H33N3O5.2ClH/c1-29-21-16-20(17-22(30-2)24(21)31-3)32-18-23(28)25-10-7-11-26-12-14-27(15-13-26)19-8-5-4-6-9-19;;/h4-6,8-9,16-17H,7,10-15,18H2,1-3H3,(H,25,28);2*1H |
InChI Key |
OIBADQKMGCTAPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.